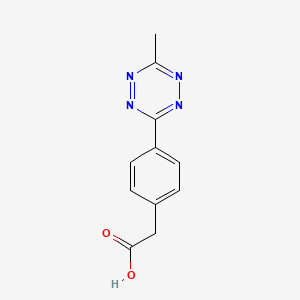

Methyltetrazine-Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

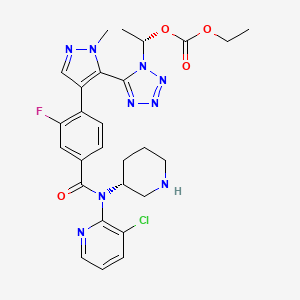

Methyltetrazine Acid is one of Nanocs Tetrazine Click Chemistry derivatives that can react with TCO (transcyclooctene) or Norbornene (NOB) group1. It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs23.

Synthesis Analysis

Methyltetrazine Acid is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor3. The synthesis involves various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions4.

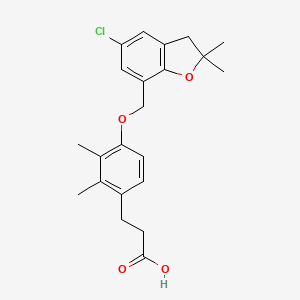

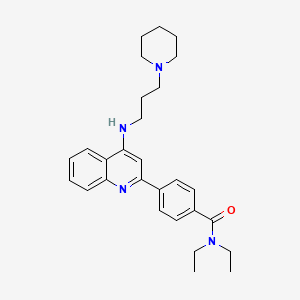

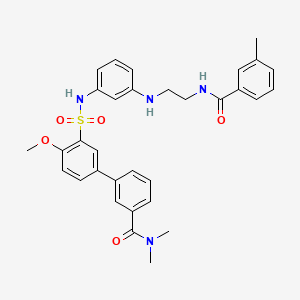

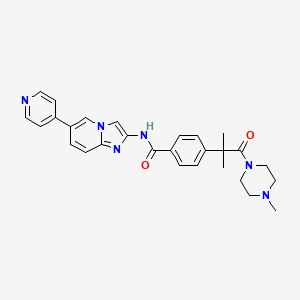

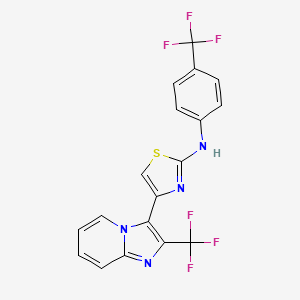

Molecular Structure Analysis

The molecular formula of Methyltetrazine Acid is C11H10N4O2, with an exact mass of 230.08 and a molecular weight of 230.2275. It is a close mimic of phenylalanine3.

Chemical Reactions Analysis

Bioorthogonal reactions are rapid, specific, and high yield reactions that can be performed in in vivo microenvironments or simulated microenvironments6. The main biorthogonal reactions include Staudinger ligation, copper-catalyzed azide alkyne cycloaddition, strain-promoted [3 + 2] reaction, tetrazine ligation, metal-catalyzed coupling reaction, and photo-induced biorthogonal reactions6.

Physical And Chemical Properties Analysis

Methyltetrazine Acid is a heterocyclic compound with rich nitrogen content and high chemical stability4. It is a building block that has provided a new dimension to the design of biologically important organic molecules4.

Aplicaciones Científicas De Investigación

-

Bioorthogonal Chemistry

- Methyltetrazine-Acid is a stable click chemistry building block . In the presence of activators (e.g. EDC, or HATU), it can be used to derivatize amine-containing molecules via a stable amide bond . Methyltetrazine enables fast click chemistry with TCO (trans-cycloctene) under mild conditions .

- The specific methods of application or experimental procedures would depend on the specific experiment being conducted. Generally, it involves the reaction of Methyltetrazine-Acid with an amine-containing molecule in the presence of an activator to form a stable amide bond .

-

Synthesis of Biologically Important Molecules

- Methyltetrazine-Acid, along with other triazines and tetrazines, are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

- The synthetic routes for a variety of triazines and tetrazines have been demonstrated through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- The outcomes of these applications are the creation of biologically important molecules with various properties, which can be confirmed through various biological assays and tests .

Safety And Hazards

According to the Safety Data Sheet, Methyltetrazine Acid is not a hazardous substance or mixture7. However, it is recommended to rinse with plenty of water in case of skin contact7.

Direcciones Futuras

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology8. The dual-drug ADC format is also a promising drug class for addressing clinical challenges9.

Propiedades

IUPAC Name |

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWMYISKGWCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)